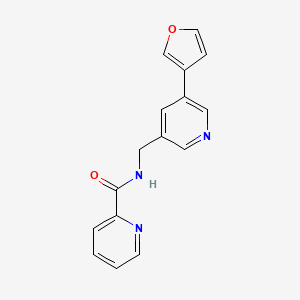
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of fluorinated amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms into the pyridine and oxolane rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amine Alkylation: Alkylation of the amine group with methylating agents like methyl iodide or dimethyl sulfate.
Coupling Reactions: Formation of the final compound through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.
Reduction: Reduction reactions could target the fluorinated oxolane ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, fluorinated compounds are often studied for their interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine
Medicinally, compounds like 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated analogs have shown efficacy.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-methylpyridin-2-amine: A simpler analog without the fluorinated oxolane ring.
N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine: A compound lacking the fluorine atom on the pyridine ring.
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups in 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets.
Properties
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-14(9-6-15-5-8(9)12)10-3-2-7(11)4-13-10/h2-4,8-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMTEZOGONIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2906277.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
amine hydrochloride](/img/structure/B2906282.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)



![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2906295.png)

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)
